molecular formula C16H11N3O4 B14367808 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 90059-71-5

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B14367808
CAS No.: 90059-71-5
M. Wt: 309.28 g/mol
InChI Key: JGLRGBRBOKWPOP-UHFFFAOYSA-N
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Description

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolinone-based chemical compound offered for early discovery research. Quinazolinone derivatives are a significant focus in medicinal chemistry due to their wide spectrum of biological activities. These compounds are frequently investigated as core structures in the development of novel therapeutic agents . Specific research into closely related 4(3H)-quinazolinone compounds has demonstrated their potential value in pharmaceutical development. For instance, certain 3-substituted-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in experimental models of ulcerative colitis . Furthermore, structurally similar molecules, such as 3-amino-2-(4-nitrophenyl)-4-(3H)-quinazolinone, have been patented for their application in treating or preventing antiviral infections, including hepatitis C virus (HCV) . Researchers are also exploring the mechanism of action of these compounds, with studies indicating that some derivatives exhibit inhibitory activity against enzymes like phospholipase A2 and proteases, which are relevant to inflammatory processes . This compound serves as a valuable synthetic intermediate or reference standard for researchers in chemical synthesis and drug discovery programs aiming to explore new biologically active molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90059-71-5

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

3-[2-(4-nitrophenyl)-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C16H11N3O4/c20-15(11-5-7-12(8-6-11)19(22)23)9-18-10-17-14-4-2-1-3-13(14)16(18)21/h1-8,10H,9H2

InChI Key

JGLRGBRBOKWPOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Quinazolinone Core

The foundational approach involves alkylation of the quinazolin-4(3H)-one scaffold at the N3 position. A representative protocol proceeds as follows:

  • Starting Materials :

    • 2-Aminobenzamide (anthranilamide)
    • 4-Nitroacetophenone (providing the 2-(4-nitrophenyl)-2-oxoethyl moiety)
  • Reaction Sequence :

    • Step 1 : Cyclocondensation of anthranilamide with 4-nitroacetophenone in refluxing acetic acid forms the quinazolinone ring.
    • Step 2 : N3-alkylation using 2-bromo-4-nitroacetophenone in dimethylformamide (DMF) with potassium carbonate as base.

Key Parameters :

  • Temperature: 80–100°C
  • Duration: 8–12 hours
  • Yield: 55–68%

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation significantly enhances reaction rates and yields by enabling uniform heating. A modified protocol derived from analogous quinazolinone syntheses involves:

Reactants :

  • 2-Propylquinazolin-4(3H)-one (model substrate)
  • 4-Nitrobenzyl bromide

Conditions :

  • Solvent: Water
  • Catalyst: Tetrabutylammonium bromide (TBAB)
  • Base: Potassium carbonate
  • Microwave Power: 600 W
  • Temperature: 120°C
  • Time: 8–10 minutes

Performance Metrics :

Parameter Conventional Heating Microwave Irradiation
Reaction Time 6–8 hours 8–10 minutes
Yield 62% 89%
Purity (HPLC) 95% 99%

Data adapted from comparative studies on quinazolinone alkylation

Green Chemistry Approaches

Graphene Oxide (GO)-Catalyzed Synthesis

Environmentally benign methods utilize GO nanosheets as heterogeneous catalysts:

Procedure :

  • Combine anthranilamide (1 mmol) and 4-nitroacetophenone (1 mmol) in aqueous medium.
  • Add GO nanosheets (25 mg) and oxone (307 mg).
  • Stir at 60°C for 2–3 hours.

Advantages :

  • Solvent: Water (replaces toxic DMF)
  • Catalyst Reusability: GO recovered via filtration retains >90% activity after 5 cycles.
  • Yield: 78–82%

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale synthesis employs flow chemistry to overcome batch processing limitations:

System Configuration :

  • Reactor Type: Tubular microreactor (stainless steel, 10 mL volume)
  • Feedstock:
    • Anthranilamide (0.5 M in ethanol)
    • 4-Nitroacetophenone (0.55 M in ethanol)
  • Flow Rate: 2 mL/min
  • Residence Time: 15 minutes

Outcomes :

  • Productivity: 1.2 kg/day
  • Impurity Profile: Reduced by 40% compared to batch methods

Comparative Analysis of Methodologies

Efficiency and Sustainability Metrics

Method Yield (%) Energy (kW·h/mol) E-Factor* Scalability
Conventional Alkylation 62 18.7 23.4 Moderate
Microwave 89 4.2 8.9 High
GO-Catalyzed 82 3.8 5.1 High
Flow Reactor 85 2.9 6.3 Industrial

E-Factor = (Mass of waste)/(Mass of product)

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 3-(2-(4-Aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways involved in cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Varying Substituents

Key analogs include:

  • 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (4a)
    Substituent: 4-chlorophenyl-oxoethyl-thioether
    Melting Point: 137°C; IR (C=O, C=N); MS: m/z 371.2 [M+H+] .
  • 3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (5a)
    Substituent: 3-nitrophenyl-oxoethyl-thioether
    Melting Point: 148°C; MS: m/z 382.1 [M+H+] .
  • 3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one Substituent: Naphthyl-oxoethyl-thioether Notable for bulky aromatic substituents .

Comparison with Target Compound: The target compound lacks a thioether bridge, instead having a direct 2-(4-nitrophenyl)-2-oxoethyl group.

Antimicrobial Activity
  • Compound 9a (3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one): Zone of inhibition: 1.1 cm (Proteus vulgaris), 1.4 cm (Bacillus subtilis) .
  • Compound 4h (3-(4-(5-(3-nitrophenyl)-dihydroisoxazolyl)-phenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one) :
    Superior antibacterial activity vs. ampicillin, likely due to nitro group enhancing electrophilicity .

Target Compound Implications :
The 4-nitrophenyl group may improve antibacterial potency through enhanced electron-withdrawing effects, analogous to 4h. However, the absence of a dihydroisoxazole ring (as in 4h) could reduce broad-spectrum activity.

Anti-Inflammatory and Analgesic Activity
  • AS3 (3-(2-pyridyl)-2-(1-methylbutylidene)-hydrazino-quinazolin-4(3H)-one): Anti-inflammatory activity comparable to diclofenac sodium .
  • 3-(o-methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl)quinazolin-4(3H)-one: Superior anti-inflammatory activity to phenylbutazone with lower ulcerogenicity .

Target Compound Implications :
The nitro group may reduce ulcerogenic risk (as seen in ), but its electron-withdrawing nature could diminish anti-inflammatory efficacy compared to electron-donating groups (e.g., methoxy in ).

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups (EWGs) :
    • Nitro substituents (e.g., 5a, 4h) enhance antibacterial activity but may reduce anti-inflammatory potency .
    • Chloro groups (e.g., 4a) balance moderate activity with lower polarity .
  • Bulkier Substituents :
    • Naphthyl or benzothiazole groups (e.g., ) improve receptor binding but reduce solubility.
  • Thioether vs. Direct Linkage :
    • Thioether bridges (e.g., 4a, 5a) increase metabolic stability but may introduce toxicity risks .

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data
Target Compound 2-(4-nitrophenyl)-2-oxoethyl Not Reported Not Given Likely IR: ~1700 cm⁻¹ (C=O, nitro)
4a 4-chlorophenyl-oxoethyl-thio 137 72.55 MS: m/z 371.2 [M+H+]
5a 3-nitrophenyl-oxoethyl-thio 148 69.72 MS: m/z 382.1 [M+H+]
9a 4-fluorophenyl-amino Not Reported Not Given Zone of inhibition: 1.1–1.4 cm

Key Observations :

  • Nitro-substituted analogs (5a, 4h) generally exhibit higher melting points, suggesting increased crystallinity .
  • The target compound’s lack of thioether may result in lower molecular weight and altered solubility.

Biological Activity

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a well-known class of compounds recognized for their diverse biological activities. This article delves into the biological activities associated with this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitrophenyl derivatives with quinazolin-4(3H)-one frameworks under various conditions, including microwave-assisted methods for enhanced efficiency and yield. The structural elucidation is commonly performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the desired molecular structure.

1. Anticancer Activity

Research indicates that quinazolin-4(3H)-one derivatives exhibit significant anticancer properties. For instance, studies have shown that 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one can inhibit tumor cell proliferation across various cancer types, including breast (MCF7), prostate (PC-3), and ovarian cancers (IGROV1) . The mechanism of action often involves the inhibition of key signaling pathways related to cell growth and survival.

2. Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties. In vivo studies demonstrated that it acts as a positive allosteric modulator of the GABA_A receptor, which is crucial in controlling neuronal excitability . The compound was tested in seizure models, showing efficacy comparable to established anticonvulsants like phenobarbital and diazepam.

3. Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives, including 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one, has been explored against various bacterial strains. Although some derivatives showed modest activity against gram-positive and gram-negative bacteria, further modifications are needed to enhance their efficacy .

4. Anti-inflammatory Properties

Quinazolin-4(3H)-ones have been reported to possess anti-inflammatory effects. Compounds derived from this scaffold were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways .

5. Cytotoxicity

Cytotoxicity assays have indicated that 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one exhibits selective toxicity towards cancer cells while sparing normal cells . This selectivity is particularly valuable in developing targeted cancer therapies.

Case Study 1: Anticancer Efficacy in Cell Lines

A study investigated the effect of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one on human melanoma SK-MEL-2 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Anticonvulsant Testing

In a controlled study using the pentylenetetrazole-induced seizure model in mice, dosages of 50 mg/kg and 100 mg/kg demonstrated a notable reduction in seizure frequency compared to control groups, suggesting effective anticonvulsant properties .

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